Cbz-O-benzyl-alpha-methyl-L-Tyr
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Overview
Description
Cbz-O-benzyl-alpha-methyl-L-Tyr is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-tyrosine, an amino acid, and is protected by a benzyloxycarbonyl (Cbz) group. This protection is crucial for preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-O-benzyl-alpha-methyl-L-Tyr typically involves the protection of the amino group of alpha-methyl-L-tyrosine with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cbz-O-benzyl-alpha-methyl-L-Tyr undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), triethylamine (TEA)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Deprotected amino acids
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cbz-O-benzyl-alpha-methyl-L-Tyr has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected amino acid in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Cbz-O-benzyl-alpha-methyl-L-Tyr involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group is stable under basic and neutral conditions but can be removed under acidic conditions or by catalytic hydrogenation. This selective protection and deprotection allow for the stepwise synthesis of peptides without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
Cbz-L-Tyr: Similar to Cbz-O-benzyl-alpha-methyl-L-Tyr but without the alpha-methyl group.
Fmoc-L-Tyr: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Cbz.
Boc-L-Tyr: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
This compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in peptide synthesis. This makes it particularly useful in the synthesis of peptides with specific structural requirements.
Properties
CAS No. |
1283766-31-3 |
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Molecular Formula |
C25H25NO5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
InChI Key |
XCKCHOCUDKLNIV-VWLOTQADSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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